DCPD

Description

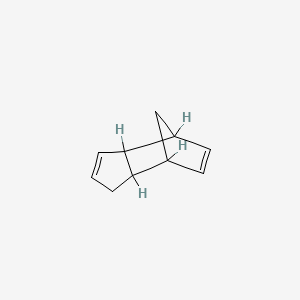

Structure

3D Structure

Properties

IUPAC Name |

tricyclo[5.2.1.02,6]deca-3,8-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5,7-10H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECLRDQVFMWTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C3CC2C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Record name | DICYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25038-78-2 | |

| Record name | Dicyclopentadiene homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5025023 | |

| Record name | Dicyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dicyclopentadiene appears as a liquid with an acrid odor. Flash point 90 °F. The vapors are irritating to the eyes and respiratory system. Subject to polymerization if subjected to heat for prolonged periods or if contaminated. If the polymerization takes place inside a container, the container may violently rupture. Insoluble in water. Density 8.2 lb / gal. Used in paints, varnishes, as an intermediate in insecticides, as a flame retardant in plastics., Liquid; NKRA, Colorless, crystalline solid with a disagreeable, camphor-like odor; Note: A liquid above 90 degrees F; [NIOSH], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., A liquid with an acrid odor., Colorless, crystalline solid with a disagreeable, camphor-like odor. [Note: A liquid above 90 °F.] | |

| Record name | DICYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclopentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/451 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/642 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dicyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0204.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

342 °F at 760 mmHg (NTP, 1992), 172 °C, 342 °F | |

| Record name | DICYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/642 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dicyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0204.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

90 °F (NTP, 1992), 32 °C, 24 °C (75 °F), 90 °F (32 °C) (Open cup), 32 °C o.c., 90 °F (open cup), (oc) 90 °F | |

| Record name | DICYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclopentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/451 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/642 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dicyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0204.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), In water, 0.020 g/L at 25 °C, Very soluble in ethyl ether, ethanol, Readily sol in acetone, dichloromethane, ethyl acetate, n-hexane, and toluene., Solubility in water, g/100ml at 25 °C: 0.002, 0.02% | |

| Record name | DICYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dicyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0204.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.978 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9302 g/cu cm at 35 °C, Bulk density = 8.2 lb/gal at 60 °F, Liquid density: 0.978 at 20 °C, 0.98 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.98, 0.98 (Liquid at 95 °F) | |

| Record name | DICYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/642 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dicyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0204.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.55 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.55 (Air = 1), Relative vapor density (air = 1): 4.6-4.7, 4.55 | |

| Record name | DICYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/642 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

10 mmHg at 117.7 °F (NTP, 1992), 2.3 [mmHg], Vapor pressure: 1.40 mm Hg at 20 °C, 2.30 mm Hg at 25 °C /Extrapolated from a measured range of 33 °C and higher/, Vapor pressure, Pa at 20 °C: 180, 1.4 mmHg | |

| Record name | DICYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclopentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/451 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/642 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dicyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0204.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless crystalline solid [Note: A liquid above 90 degrees F] | |

CAS No. |

77-73-6, 25038-78-2, 1755-01-7 | |

| Record name | DICYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclopentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclopentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICYCLOPENTADIENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3a,4,7,7a-tetrahydro-4,7-methanoindene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3aα,4α,7α,7aα)-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/642 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,7-Methanoindene, 3a,4,7,7a-tetrahydro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/PC100590.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

92.5 °F (NTP, 1992), 32.9 °C, 32-34 °C, 92.5 °F, 90 °F | |

| Record name | DICYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOPENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOPENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0873 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DICYCLOPENTADIENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/642 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dicyclopentadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0204.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

What are the chemical and physical properties of dicyclopentadiene?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopentadiene (DCPD) is a versatile cyclic diolefin with the chemical formula C₁₀H₁₂. It exists as a white crystalline solid at room temperature and is characterized by a distinct camphor-like odor. This compound is a significant industrial chemical, primarily utilized in the production of resins, elastomers, and other polymers. This technical guide provides an in-depth overview of the chemical and physical properties of dicyclopentadiene, complete with detailed experimental protocols for key property determination and visual representations of its chemical behavior and experimental workflows.

Chemical and Physical Properties

The chemical and physical properties of dicyclopentadiene are summarized in the table below. It is important to note that commercial this compound is a mixture of the endo and exo isomers, with the endo isomer being the kinetically favored product of cyclopentadiene dimerization.[1] Prolonged heating can lead to isomerization to the more thermodynamically stable exo isomer.[1]

| Property | Value | Units | Conditions |

| Molecular Formula | C₁₀H₁₂ | - | - |

| Molar Mass | 132.20 | g/mol | - |

| CAS Number | 77-73-6 | - | General |

| 1755-01-7 | - | endo-isomer | |

| 933-60-8 | - | exo-isomer | |

| Appearance | White crystalline solid | - | Room Temperature |

| Odor | Camphor-like | - | - |

| Melting Point | 32.5 | °C | endo-isomer |

| Boiling Point | 170 | °C | Decomposes |

| Density | 0.978 | g/cm³ | at 20°C |

| Solubility in Water | Insoluble | - | - |

| Solubility in Organic Solvents | Soluble | - | Alcohols, ethers, esters |

| Vapor Pressure | 1.4 | mmHg | at 20°C |

| Flash Point | 32 | °C | Closed Cup |

| Autoignition Temperature | 503 | °C | - |

| Lower Explosive Limit | 0.8 | % by volume | in air |

| Upper Explosive Limit | 6.3 | % by volume | in air |

Chemical Reactivity and Signaling Pathways

Diels-Alder and Retro-Diels-Alder Reaction

Dicyclopentadiene is the dimer of cyclopentadiene, formed through a Diels-Alder reaction. This reaction is reversible, and upon heating to temperatures above 150°C, this compound undergoes a retro-Diels-Alder reaction to yield two molecules of cyclopentadiene.[1] This equilibrium is fundamental to the practical application of cyclopentadiene, which is often generated in situ from this compound.

Caption: Equilibrium between cyclopentadiene and its endo and exo dimers.

Polymerization

Dicyclopentadiene can undergo ring-opening metathesis polymerization (ROMP) to produce polydicyclopentadiene (pthis compound), a thermosetting plastic with high impact resistance and thermal stability.[2] The polymerization is typically initiated by transition metal catalysts.[2] The reaction proceeds primarily through the more strained norbornene double bond, with the potential for cross-linking through the cyclopentene double bond.[3][4][5]

Experimental Protocols

Detailed methodologies for determining key physical properties of dicyclopentadiene are outlined below, based on internationally recognized standards.

Melting Point Determination (OECD 102 / ASTM D87)

The melting point of dicyclopentadiene can be determined using the capillary method as described in OECD Guideline 102 or a cooling curve method similar to ASTM D87 for waxes.[6][7][8][9][10][11][12][13][14][15]

Principle: A small, powdered sample of this compound is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus with a heated block or oil bath

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer or temperature probe

Procedure:

-

A small amount of finely powdered dicyclopentadiene is introduced into a capillary tube to a height of 2-4 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded. This range is reported as the melting point.

Boiling Point Determination (OECD 103 / ASTM D1078)

The boiling point of dicyclopentadiene, which is accompanied by decomposition, can be determined using a distillation method as outlined in OECD Guideline 103 and ASTM D1078.[6][16][17][18][19][20]

Principle: The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is measured during distillation.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving cylinder

-

Calibrated thermometer

-

Heating mantle

Procedure:

-

A measured volume of dicyclopentadiene is placed in the distillation flask.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.

-

The sample is heated, and the temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point.

-

The temperature is continuously monitored as distillation proceeds. Due to decomposition, a stable boiling point may not be achieved. The temperature at which significant decomposition is observed should be noted.

Density Determination (ASTM D4052)

The density of liquid dicyclopentadiene (above its melting point) can be accurately measured using a digital density meter according to ASTM D4052.[21][22][23][24][25]

Principle: The change in the oscillation frequency of a U-shaped tube when filled with the sample is used to determine its density.

Apparatus:

-

Digital density meter with a thermostatically controlled cell

-

Syringes for sample injection

Procedure:

-

The density meter is calibrated with air and a reference standard of known density (e.g., pure water).

-

The temperature of the measurement cell is set to the desired temperature (e.g., 20°C).

-

A small volume of the molten dicyclopentadiene sample is injected into the U-tube, ensuring no air bubbles are present.

-

The instrument measures the oscillation period and calculates the density of the sample.

Flash Point Determination (ASTM D56)

The flash point of dicyclopentadiene can be determined using a Tag Closed-Cup Tester as described in ASTM D56.[26][27][28][29][30]

Principle: A sample is heated in a closed cup at a controlled rate, and an ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite.

Experimental Workflow:

Caption: Workflow for Flash Point Determination using ASTM D56.

Safety and Handling

Dicyclopentadiene is a flammable liquid and vapor. It can form explosive peroxides upon exposure to air, especially after prolonged storage.[31] It is also an irritant to the skin, eyes, and respiratory system. Proper personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this chemical. Store in a cool, well-ventilated area away from ignition sources and oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of dicyclopentadiene, along with standardized methodologies for their determination. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who utilize or study this important industrial chemical. Understanding the properties and reactivity of dicyclopentadiene is crucial for its safe handling and effective application in various chemical syntheses and polymerization processes.

References

- 1. Dicyclopentadiene - Wikipedia [en.wikipedia.org]

- 2. Polydicyclopentadiene - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The polymerization of dicyclopentadiene: An investigation of mechanism - ProQuest [proquest.com]

- 6. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 7. img.antpedia.com [img.antpedia.com]

- 8. kelid1.ir [kelid1.ir]

- 9. store.astm.org [store.astm.org]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. laboratuar.com [laboratuar.com]

- 12. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 13. store.astm.org [store.astm.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. store.astm.org [store.astm.org]

- 17. store.astm.org [store.astm.org]

- 18. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 19. store.astm.org [store.astm.org]

- 20. ASTM D1078 - Normalab [normalab.com]

- 21. store.astm.org [store.astm.org]

- 22. img.antpedia.com [img.antpedia.com]

- 23. ASTM D4052 - eralytics [eralytics.com]

- 24. standards.iteh.ai [standards.iteh.ai]

- 25. store.astm.org [store.astm.org]

- 26. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]

- 27. ASTM D56 - eralytics [eralytics.com]

- 28. img.antpedia.com [img.antpedia.com]

- 29. data.ntsb.gov [data.ntsb.gov]

- 30. Flashpoint Testing - ASTM D56 (Tag Closed Cup) - Pentyl Labs [pentyllabs.com]

- 31. Dicyclopentadiene | C10H12 | CID 6492 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Cracking of Dicyclopentadiene (DCPD) for Cyclopentadiene (CPD) Monomer Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal cracking of dicyclopentadiene (DCPD) to produce cyclopentadiene (CPD) monomer. Cyclopentadiene is a highly valuable and reactive intermediate used in the synthesis of various materials, including polymers, resins, and pharmaceuticals.[1][2] At room temperature, the volatile and colorless CPD monomer readily undergoes a Diels-Alder reaction to form its more stable dimer, dicyclopentadiene.[3][4] The regeneration of the CPD monomer is achieved through a retro-Diels-Alder reaction by heating this compound.[3][5] This process, known as thermal cracking, is a critical step for applications requiring high-purity CPD.

Reaction Mechanism: Retro-Diels-Alder Reaction

The thermal cracking of this compound is a reversible, unimolecular reaction that proceeds via a retro-Diels-Alder mechanism.[6] When heated, the endo-DCPD isomer, which is the predominant form resulting from CPD dimerization at temperatures below 150°C, decomposes to yield two molecules of cyclopentadiene monomer.[7] The reaction is endothermic, and higher temperatures favor the formation of the monomer.

At temperatures above 100°C, the equilibrium between CPD and this compound becomes significant, and side reactions, such as the formation of tricyclopentadiene (TCPD) and higher oligomers, can occur.[6][8] The kinetic results indicate that high temperatures and short residence times are optimal for maximizing the yield of the CPD monomer.[8]

Process Parameters and Kinetic Data

The efficiency of this compound thermal cracking is primarily influenced by temperature, pressure, and residence time. Various methods have been developed to optimize the conversion of this compound to CPD while minimizing side reactions. These methods range from simple distillation under atmospheric pressure to vapor-phase cracking at high temperatures.[6]

| Parameter | Value/Range | Method | Yield/Conversion | Purity | Reference |

| Temperature | ~180°C | Fractional Distillation | - | >99% | [4] |

| 170°C (boiling point of this compound) | Atmospheric Distillation | 36% per hour cracking rate | - | [6] | |

| 250-260°C | Hot Liquid Addition (high boiling oil) | - | - | [6] | |

| 350-400°C | Vapor Phase Cracking | - | - | [6] | |

| 280-320°C | Gas Phase Cracking in Hydrocarbon Solvent | - | - | [9] | |

| 320°C | Gas Phase Cracking (in H2) | - | 99.32% (after distillation) | [10] | |

| 180-240°C | Microreactor | - | - | [4][8][10] | |

| Pressure | Atmospheric | Distillation | - | - | [6] |

| 5 MPa | Microreactor | - | - | [4][8][10] | |

| Residence Time | 4 seconds | Gas Phase Cracking (in H2) | - | - | [10] |

| 1-8 seconds | Partial Condenser | - | - | [9] |

Experimental Protocols

Detailed methodologies for the thermal cracking of this compound are crucial for achieving high yields and purity of the CPD monomer. Below are protocols for both laboratory and industrial-scale production.

This method is commonly used for producing small quantities of fresh CPD for immediate use in a laboratory setting.

-

Apparatus Setup: Arrange a fractional distillation apparatus with a heating mantle, a round-bottom flask for the this compound, a fractionating column (e.g., Vigreux column), a condenser, and a receiving flask cooled in an ice bath or dry ice-acetone bath.[11][12]

-

Charging the Flask: Place approximately 20 ml of commercial dicyclopentadiene into the 100 ml distillation flask.[11]

-

Heating: Heat the this compound to its boiling point (around 170°C) using the heating mantle.[6] The this compound will begin to crack, and the lower-boiling CPD monomer (boiling point 40-42°C) will vaporize.[1][11]

-

Distillation: Maintain a steady distillation rate, ensuring the temperature at the top of the fractionating column remains between 40-42°C.[11] This allows for the selective collection of the CPD monomer while uncracked this compound refluxes back into the distillation flask.

-

Collection: Collect the distilled CPD in the cooled receiving flask to prevent its rapid re-dimerization.[11] Cyclopentadiene is known to be 8% dimerized in 4 hours and 50% dimerized in 24 hours at room temperature.[11]

-

Storage: The freshly cracked CPD should be kept on ice and used as soon as possible.[11] For longer storage, it should be kept at very low temperatures, such as in a dry ice bath.[13]

For larger-scale production, vapor-phase cracking is often employed. This method involves passing heated this compound vapor through a hot tube or reactor.

-

Preheating: Liquid this compound is preheated to a temperature range of approximately 32°C to 170°C.[6]

-

Vaporization and Cracking: The preheated liquid this compound is introduced into a cracking unit, which can be a hot tube or a reactor containing a hot, agitated, inert heat transfer fluid (e.g., high-boiling oil) maintained at 250-400°C.[6] This ensures rapid heating and cracking of the this compound to CPD monomer.

-

Rapid Removal of Monomer: The CPD monomer vapor is rapidly removed from the cracking zone to prevent side reactions and re-dimerization.[6]

-

Fractionation and Condensation: The vapor stream is then passed through a fractionation column to separate the CPD monomer from any uncracked this compound and higher boiling impurities.[14][15] The purified CPD vapor is subsequently condensed. The first condenser may operate at around 45°C, followed by a second condenser at 0°C to 20°C.[6]

-

Collection and Storage: The liquid CPD is collected in a chilled receiver under an inert atmosphere (e.g., nitrogen) and maintained at 0°C to 20°C.[6] This process can achieve a conversion of this compound to monomer of about 98-100% with a purity of 97-100%.[6]

Process Flow and Logic

The overall process involves several key stages, from the initial feed of this compound to the final collection of the purified CPD monomer. The logic of the process is to rapidly heat the this compound to its cracking temperature, efficiently separate the resulting CPD monomer, and quickly cool the monomer to prevent re-dimerization and other side reactions.

Conclusion

The thermal cracking of dicyclopentadiene is a fundamental process for the production of high-purity cyclopentadiene monomer. The choice of method, whether laboratory-scale fractional distillation or industrial-scale vapor-phase cracking, depends on the required quantity and purity of the CPD. Careful control of process parameters, particularly temperature and residence time, is essential to maximize the yield of the monomer while minimizing the formation of undesirable side products. The highly reactive nature of CPD necessitates rapid cooling and appropriate storage conditions to prevent re-dimerization. This guide provides the foundational knowledge for researchers and professionals to effectively produce and handle cyclopentadiene for their specific applications.

References

- 1. chembk.com [chembk.com]

- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 3. Cyclopentadiene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. community.wvu.edu [community.wvu.edu]

- 6. US5877366A - Dicyclopentadiene cracking process - Google Patents [patents.google.com]

- 7. pp.bme.hu [pp.bme.hu]

- 8. researchgate.net [researchgate.net]

- 9. DE1951320A1 - Prepn of cyclopentadiene by cracking dicyclopentadiene - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.latech.edu [chem.latech.edu]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. US20010047120A1 - Process for producing cyclopentadiene or derivatives thereof and apparatus for the same, and process for producing metallocenes or derivatives thereof - Google Patents [patents.google.com]

- 15. US2349047A - Preparation of monomers of cyclopentadiene - Google Patents [patents.google.com]

In-Depth Technical Guide: Health and Safety Considerations for Handling Liquid Dicyclopentadiene (DCPD)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical health and safety considerations necessary for the proper handling of liquid Dicyclopentadiene (DCPD). Given its reactive nature and potential health hazards, a thorough understanding of its properties and associated risks is paramount for ensuring a safe laboratory and manufacturing environment. This document outlines the physical and chemical characteristics of this compound, details its toxicological profile, provides established exposure limits, and specifies procedures for safe handling, storage, and emergency response.

Physicochemical Properties of Dicyclopentadiene

Dicyclopentadiene (CAS No. 77-73-6) is a colorless liquid with a characteristic camphor-like odor.[1][2] It is important to note that commercial-grade this compound may contain other C9-C11 codimers and stabilizers like 4-tert-Butylcatechol (TBC).[3] Understanding its physical and chemical properties is the first step in a comprehensive risk assessment.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂ | [4] |

| Molecular Weight | 132.2 g/mol | [4] |

| Appearance | Colorless liquid or waxy solid | [1] |

| Odor | Camphor-like | [1] |

| Boiling Point | 170 °C (338 °F) | [5] |

| Melting/Freezing Point | 32-34 °C (90-93 °F) | |

| Flash Point | 32.2 °C (90 °F) | [5] |

| Density | 0.98 g/cm³ at 20°C | |

| Vapor Pressure | 1.4 mmHg at 20 °C | [2] |

| Vapor Density | 4.55 (Air = 1) | [6] |

| Solubility in Water | Insoluble | [4] |

| Autoignition Temperature | 503 °C (937 °F) | |

| Lower Explosive Limit (LEL) | 0.8% | [2] |

| Upper Explosive Limit (UEL) | 6.3% | [6] |

Health Hazard Information

Liquid this compound presents several health hazards through various routes of exposure, including inhalation, skin contact, eye contact, and ingestion. It is classified as harmful if swallowed or inhaled and causes skin and eye irritation.[1][7]

Acute Toxicity

-

Oral: Harmful if swallowed.[7] The oral LD50 in rats is reported to be 353 mg/kg.[6] Ingestion may lead to digestive tract disturbances and central nervous system depression.[8]

-

Inhalation: Toxic if inhaled.[7] Exposure to high concentrations of this compound vapor can cause respiratory tract irritation, headache, dizziness, nausea, and at very high levels, central nervous system depression.[5][9] The 4-hour LC50 in rats is approximately 660 ppm.[10]

-

Dermal: Causes skin irritation.[7] Prolonged contact can lead to redness and dermatitis.[9]

-

Eye: Causes serious eye irritation.[7] Contact can result in redness and pain.

Chronic Toxicity

Long-term, repeated exposure to this compound may have adverse effects on the kidneys and lungs.[11] Chronic exposure in animal studies has shown kidney damage in rats.[10]

Carcinogenicity and Mutagenicity

Dicyclopentadiene is not listed as a carcinogen by major international organizations.[5] It has been found to be non-mutagenic in the Ames test (bacterial reverse mutation assay).[12]

Occupational Exposure Limits

To minimize the risk of adverse health effects, several organizations have established occupational exposure limits for this compound.

| Organization | Exposure Limit (8-hour TWA) | Reference |

| ACGIH (TLV) | 0.5 ppm | [6] |

| NIOSH (REL) | 5 ppm (30 mg/m³) | [2] |

| OSHA (PEL) | 5 ppm (30 mg/m³) | [10] |

| European Union | 0.5 ppm | [5] |

Experimental Protocols

The toxicological data for this compound are derived from standardized experimental protocols, primarily following OECD guidelines.

Acute Oral Toxicity (OECD 401)

-

Principle: The test substance is administered in graduated doses to groups of fasted experimental animals (typically rats) by gavage.[13]

-

Methodology:

-

Healthy, young adult rats are acclimatized to laboratory conditions.

-

The test substance is administered orally in a single dose to several groups of animals, with one dose level per group.

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[13]

-

A necropsy is performed on all animals at the end of the observation period.[13]

-

The LD50 is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the animals.

-

Acute Dermal Irritation/Corrosion (OECD 404)

-

Principle: The test substance is applied to a small area of the skin of an experimental animal (typically an albino rabbit) to determine its potential to cause irritation or corrosion.[1]

-

Methodology:

-

A single dose of the test substance (0.5 mL for liquids) is applied to a small area of shaved skin and covered with a gauze patch.[1]

-

The exposure period is typically 4 hours.[1]

-

After exposure, the patch and any residual test substance are removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and scored.[1]

-

The reversibility of any observed effects is assessed over a 14-day observation period.[1]

-

Acute Eye Irritation/Corrosion (OECD 405)

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit) to assess its potential for eye irritation or corrosion.[3]

-

Methodology:

-

A single dose of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.[3]

-

The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application and the effects are scored.[3]

-

The reversibility of any lesions is evaluated over a 21-day observation period.[2]

-

Acute Inhalation Toxicity (OECD 403)

-

Principle: Animals (typically rats) are exposed to the test substance, either as a gas, vapor, or aerosol, for a defined period to determine the concentration that is lethal to 50% of the animals (LC50).[5]

-

Methodology:

-

Groups of animals are exposed to various concentrations of the test substance in an inhalation chamber for a fixed duration, typically 4 hours.[4]

-

Animals are observed for signs of toxicity during and after exposure for a period of at least 14 days.[4]

-

Mortality, clinical signs, and body weight are recorded.

-

A gross necropsy is performed on all animals.[5]

-

The LC50 is calculated based on the mortality data.[4]

-

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

-

Principle: This in vitro assay uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are a cause of reversion to a state where the bacteria can synthesize the required amino acid.[14]

-

Methodology:

-

Suspensions of bacterial cells are exposed to the test substance at various concentrations, with and without an exogenous metabolic activation system (S9 mix).[14]

-

The mixture is plated on a minimal agar medium lacking the specific amino acid.

-

After incubation for 48-72 hours, the number of revertant colonies is counted.[14]

-

A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.

-

Safe Handling and Storage

Due to its flammability and reactivity, strict procedures must be followed for the safe handling and storage of liquid this compound.

Engineering Controls

-

Ventilation: Work with liquid this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, to maintain airborne concentrations below exposure limits.[3]

-

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment in areas where this compound is handled and stored.[3]

-

Grounding and Bonding: Ground and bond containers and receiving equipment to prevent static electricity buildup, which can be an ignition source.[3][15]

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling liquid this compound.

-

Eye Protection: Wear chemical safety goggles. In situations with a splash hazard, a face shield should also be worn.[1][16]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene rubber).[17] Wear protective clothing, such as a lab coat or coveralls, to prevent skin contact.[1]

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below the occupational exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe vapors or mists.[7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][15]

-

Use non-sparking tools.[3]

-

Wash thoroughly after handling.[3]

-

Do not eat, drink, or smoke in areas where this compound is handled.[1]

Storage Requirements

-

Store in a cool, dry, well-ventilated area away from incompatible materials.[14]

-

Keep containers tightly closed.[3]

-

Store away from heat and sources of ignition.[15]

-

This compound can form explosive peroxides upon prolonged contact with air.[15] It should be stored under an inert atmosphere (e.g., nitrogen) and may contain an inhibitor to prevent polymerization.[2]

-

Incompatible materials include strong oxidizing agents, acids, and bases.[3]

Emergency Procedures

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][8]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Fire and Explosion Response

-

Extinguishing Media: Use dry chemical, foam, carbon dioxide (CO2), or water spray. Do not use a solid stream of water as it may scatter and spread the fire.[3]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3] Vapors are heavier than air and may travel to a source of ignition and flash back.[15]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Eliminate all ignition sources. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent entry into waterways, sewers, basements, or confined areas.[1]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[1] Use non-sparking tools for cleanup.

Visualized Workflows and Relationships

Safe Handling Workflow for Liquid this compound

Caption: Workflow for the safe handling of liquid this compound.

Emergency Response for Liquid this compound Spill

References

- 1. oecd.org [oecd.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. oecd.org [oecd.org]

- 4. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 5. oecd.org [oecd.org]

- 6. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 7. oecd.org [oecd.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. nib.si [nib.si]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. oecd.org [oecd.org]

- 14. great.osha.gov.tw [great.osha.gov.tw]

- 15. oecd.org [oecd.org]

- 16. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Bio-Based Dicyclopentadiene Production

For Researchers, Scientists, and Drug Development Professionals

The pursuit of sustainable chemical manufacturing has led to significant interest in bio-based production routes for commodity and specialty chemicals. Dicyclopentadiene (DCPD), a valuable monomer for high-performance polymers, resins, and other chemical syntheses, is traditionally derived from petrochemical feedstocks. This technical guide details the core bio-based production method for dicyclopentadiene, which primarily involves a multi-step chemo-catalytic conversion of furfural, a platform chemical derived from lignocellulosic biomass. To date, a direct microbial fermentation route for this compound has not been established; the term "bio-based" in this context refers to the biomass origin of the starting material.

This document provides an in-depth overview of the chemical pathways, experimental methodologies, and quantitative data associated with the conversion of furfural to dicyclopentadiene.

The Chemo-Catalytic Pathway from Furfural to Dicyclopentadiene

The conversion of biomass-derived furfural to dicyclopentadiene is a multi-step process that involves the sequential transformation of the furan ring into a cyclopentane ring system, followed by dehydrogenation and dimerization. The key intermediates in this process are cyclopentanone, cyclopentanol, cyclopentene, and cyclopentadiene.[1][2]

Overall Process Workflow

The logical flow of the bio-based production of dicyclopentadiene from furfural is illustrated in the diagram below.

Caption: Overall workflow for the bio-based production of dicyclopentadiene.

Experimental Protocols and Quantitative Data

This section provides detailed methodologies for the key chemical transformations and summarizes the associated quantitative data in tabular form for easy comparison.

Step 1: Furfural to Cyclopentanone and Cyclopentanol

The initial and most critical step is the conversion of furfural to cyclopentanone (CPO) and its subsequent hydrogenation product, cyclopentanol (CPL), through a hydrogenative rearrangement.[3][4] This reaction is typically carried out in an aqueous medium under hydrogen pressure using heterogeneous catalysts.[5]

Experimental Protocol: Hydrogenative Rearrangement of Furfural

-

Reactor Setup: A 100 mL Parr pressure reactor is charged with 20 mmol (1.92 g) of furfural, 50 mL of deionized water, 0.25 g of a hydrogenation metal catalyst (e.g., 0.5 wt% Ru/C), and 0.25 g of a solid acid catalyst (e.g., Al11.6PO23.7).

-